(1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol
Description
(1R)-3-(Benzenesulfonyl)cyclohepta-2,4-dien-1-ol is a chiral cycloheptadienol derivative functionalized with a benzenesulfonyl group at the 3-position. The seven-membered cyclohepta-2,4-dien-1-ol core introduces ring strain and conjugation, while the benzenesulfonyl moiety contributes electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
606128-30-7 |
|---|---|
Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
(1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol |
InChI |
InChI=1S/C13H14O3S/c14-11-6-4-5-9-13(10-11)17(15,16)12-7-2-1-3-8-12/h1-3,5,7-11,14H,4,6H2/t11-/m1/s1 |
InChI Key |
QNCYRMVFRXUSLE-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@H](C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Biological Activity
(1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cycloheptadiene ring substituted with a benzenesulfonyl group and a hydroxyl group. Its molecular formula is , and it has a molecular weight of approximately 252.30 g/mol. The presence of the sulfonyl group is significant for its biological interactions.
Biological Activity Overview
Research indicates that (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol exhibits several biological activities, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases. It appears to inhibit the release of pro-inflammatory cytokines.
- Antioxidant Properties : Some studies have indicated that (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol can scavenge free radicals, which contributes to its antioxidant capacity.
The biological activity of (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonyl group may facilitate binding to enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : There is evidence suggesting that this compound can modulate receptor activity related to inflammation and pain perception.
Data Table: Biological Activities and Potencies
Case Studies
Several case studies provide insights into the practical applications of (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol:
-
Case Study on Antimicrobial Efficacy :
A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated significant antibacterial activity with minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic index. -
Case Study on Anti-inflammatory Properties :
In a murine model of arthritis, treatment with (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol resulted in reduced swelling and joint damage compared to control groups. Histological analysis confirmed decreased inflammatory cell infiltration. -
Case Study on Antioxidant Activity :
An investigation into oxidative stress markers in diabetic rats showed that administration of this compound led to significant reductions in malondialdehyde levels and improvements in antioxidant enzyme activities.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol as a candidate for anticancer therapies. The compound has been shown to inhibit hypoxia-inducible factor 2-alpha (HIF-2α), a critical regulator in cancer progression. This inhibition can lead to decreased tumor growth and metastasis, making it a valuable therapeutic agent in oncology .
Case Study: HIF-2α Inhibition
- Objective: To evaluate the efficacy of the compound in inhibiting HIF-2α.
- Method: In vitro assays were conducted using cancer cell lines.
- Results: The compound demonstrated significant inhibition of HIF-2α activity, suggesting its potential use in cancer treatment.
1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It exhibits activity against acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit AChE can enhance cholinergic transmission and improve cognitive function .
Organic Synthesis
2.1 Building Block for Complex Molecules
(1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structural features allow for diverse functionalization, making it a versatile building block in synthetic organic chemistry.
Synthetic Pathways:
- The compound can undergo reactions such as nucleophilic substitution and electrophilic addition, facilitating the creation of more complex structures.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed reaction | Various sulfonamide derivatives |
| Electrophilic Addition | Acidic conditions | Functionalized cycloheptadienes |
Materials Science
3.1 Polymer Chemistry
In materials science, (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol is explored for its potential applications in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers.
Case Study: Polymer Enhancement
- Objective: To assess the compound's effectiveness as a cross-linker.
- Method: Polymers were synthesized using varying concentrations of the compound.
- Results: Increased tensile strength and thermal stability were observed in polymers containing (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol.
Comparison with Similar Compounds
Cycloheptadienol Derivatives vs. Tropylium Salts
The cyclohepta-2,4-dien-1-ol scaffold shares structural similarities with tropylium ions (cycloheptatrienylium salts), which are known for their aromatic stability and reactivity with amines . Yunnikova’s research highlights that tropylium salts exhibit higher stability compared to xanthylium and tritylium analogs, enabling efficient reactions with amines like 4-(cyclohepta-2,4,6-trien-1-yl) aniline (20a) . In contrast, (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol lacks full aromaticity but may undergo similar amine-driven reactions, albeit with altered kinetics due to steric and electronic effects from the sulfonyl group.
Sulfonyl-Functionalized Analogs
Benzenesulfonyl derivatives, such as 3-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (mp 76.5–78.5°C) and its para-substituted analogs , share the sulfonyl functional group but differ in their core structures. These compounds are typically electrophilic reagents used in sulfonylation reactions.
Dienols Synthesized via Palladium Catalysis
describes the synthesis of dienols like (Z)-4-methyl-3-phenylpenta-2,4-dien-1-ol (7a) and (2Z,4E)-3-phenylhexa-2,4-dien-1-ol (7b) using Pd(II) catalysts and zinc dust, yielding 12–30% . These compounds feature conjugated dienol systems but lack the seven-membered ring and sulfonyl group of the target molecule. The lower yields in Pd-catalyzed syntheses suggest challenges in stereocontrol, which may also apply to the preparation of (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol.
Terpenoid and Cyclic Alcohol Comparisons
cis-Piperitol, a six-membered cyclohexenol terpenoid (C10H18O), shares a hydroxyl group on a strained ring but differs in ring size and substituents . Smaller rings like cyclohexenol exhibit greater conformational rigidity, whereas the seven-membered ring in the target compound may offer enhanced flexibility, influencing its reactivity in ring-opening or functionalization reactions.
Data Tables
Table 2: Reactivity and Stability Factors
Research Implications
The unique combination of a seven-membered dienol and benzenesulfonyl group in (1R)-3-(benzenesulfonyl)cyclohepta-2,4-dien-1-ol positions it as a candidate for exploring stereoselective reactions and sulfonyl-directed transformations. Comparative studies with smaller-ring analogs and Pd-catalyzed dienols highlight opportunities for methodological advancements in synthesis and functionalization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
